molecular formula C20H24ClN3O2S2 B2566644 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215328-13-4

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2566644
CAS No.: 1215328-13-4
M. Wt: 438
InChI Key: DQSVOTCAMJHUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C19H24ClN3O2S
  • Molecular Weight : 373.92 g/mol
  • CAS Number : 1216653-38-1

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Growth Factor Receptors : Preliminary studies suggest that it may inhibit fibroblast growth factor receptor 4 (FGFR4), which plays a crucial role in cancer proliferation and survival pathways.
  • Antioxidant Activity : The presence of the methoxy group and thiazole moiety in the structure may contribute to its antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Potential Inhibits FGFR4, leading to reduced tumor growth in preclinical models.
Antioxidant Properties Reduces oxidative stress, which may protect against cellular damage .
Neuroprotective Effects Exhibits potential neuroprotective effects by modulating neurotransmitter levels .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, particularly in breast and prostate cancer models. The mechanism was attributed to FGFR4 inhibition, leading to apoptosis in cancerous cells.
  • Neuroprotective Study : Another study explored its effects on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial integrity, suggesting potential applications in neurodegenerative diseases .
  • Pharmacokinetic Analysis : A pharmacokinetic study revealed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Its bioavailability was assessed through various routes of administration, showing promising results for oral delivery systems .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2.ClH/c1-22(2)11-12-23(19(24)14-26-16-7-5-4-6-8-16)20-21-17-10-9-15(25-3)13-18(17)27-20;/h4-10,13H,11-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVOTCAMJHUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.